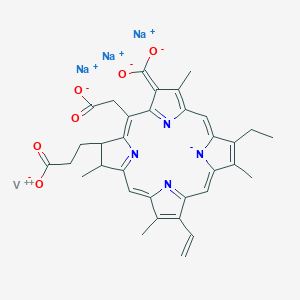
Vanadyl-chlorine e(6)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The vanadyl-chlorophyl-a complex is a coordination compound formed between vanadyl ions (VO²⁺) and chlorophyll-a, a type of chlorophyll found in plants and algae
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of the vanadyl-chlorophyl-a complex typically involves the reaction of vanadyl sulfate (VOSO₄) with chlorophyll-a in an appropriate solvent, such as methanol or ethanol. The reaction is usually carried out under mild conditions, with the temperature maintained at around 25-30°C. The complex is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of the vanadyl-chlorophyl-a complex may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process can be optimized for higher yield and purity by adjusting parameters such as solvent choice, reaction time, and temperature. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions: The vanadyl-chlorophyl-a complex can undergo various chemical reactions, including:
Oxidation: The vanadyl ion (VO²⁺) can be oxidized to vanadate (VO₄³⁻) under certain conditions.
Reduction: The complex can be reduced to form lower oxidation states of vanadium.
Substitution: Ligands in the complex can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are commonly employed.
Substitution: Various ligands, such as imidazole or pyridine, can be introduced under controlled conditions.
Major Products Formed:
Oxidation: Vanadate complexes.
Reduction: Lower oxidation state vanadium complexes.
Substitution: New vanadyl complexes with different ligands.
科学的研究の応用
The vanadyl-chlorophyl-a complex has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique redox properties.
Biology: Studied for its potential role in photosynthesis and its interaction with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-diabetic and anti-cancer properties.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
作用機序
The mechanism of action of the vanadyl-chlorophyl-a complex involves its interaction with various molecular targets and pathways. The vanadyl ion can mimic certain biological molecules, such as phosphate, allowing it to interact with enzymes and proteins involved in critical cellular processes. This interaction can lead to the modulation of enzyme activity, affecting pathways related to energy production, cell signaling, and metabolism.
類似化合物との比較
The vanadyl-chlorophyl-a complex can be compared with other similar compounds, such as:
Vanadyl-acetylacetonate complex: Known for its catalytic properties in organic synthesis.
Vanadyl-imidazole complex: Studied for its biological activity and potential therapeutic applications.
Vanadyl-pyridine complex:
The vanadyl-chlorophyl-a complex stands out due to its specific interaction with chlorophyll-a, making it particularly relevant in studies related to photosynthesis and plant biology.
特性
CAS番号 |
133162-62-6 |
|---|---|
分子式 |
C34H31N4Na3O6V |
分子量 |
711.5 g/mol |
IUPAC名 |
trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;vanadium(2+) |
InChI |
InChI=1S/C34H36N4O6.3Na.V/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;3*+1;+2/p-5 |
InChIキー |
KQOIZXDVRGCTNI-UHFFFAOYSA-I |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[V+2] |
正規SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[V+2] |
同義語 |
(48V)-vanadyl-chlorine e(6) Na vanadyl-chlorine e(6) vanadyl-chlorophyl-a complex |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















